2-(2-Chlorophenyl)-3'-iodoacetophenone
Description
2-(2-Chlorophenyl)-3'-iodoacetophenone (CAS: 898784-02-6, molecular formula: C₁₄H₁₀ClIO, molecular weight: 356.59 g/mol) is an acetophenone derivative featuring a 2-chlorophenyl group attached to the acetophenone core and an iodine atom at the 3'-position of the aromatic ring (Figure 1). This compound belongs to a class of halogenated aromatic ketones, which are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-13-7-2-1-4-10(13)9-14(17)11-5-3-6-12(16)8-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUYWIXEFPHMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642299 | |
| Record name | 2-(2-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-02-6 | |
| Record name | 2-(2-Chlorophenyl)-1-(3-iodophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3’-iodoacetophenone typically involves the reaction of 2-chlorobenzoyl chloride with iodobenzene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chlorophenyl)-3’-iodoacetophenone may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-3’-iodoacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Chlorine (Cl2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-3’-iodoacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3’-iodoacetophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- Bromine’s larger atomic radius (1.85 Å vs. Molecular weight increases (~80 g/mol for Br vs. ~35.5 g/mol for Cl), though exact data are unavailable .
Cyano-Substituted Derivatives
- 2-(3-Cyanophenyl)-3'-iodoacetophenone (CAS: 898784-37-7, C₁₅H₁₀INO, 347.15 g/mol): The 3-cyano group is strongly electron-withdrawing, enhancing the acetophenone’s electrophilicity compared to the chloro analog. Lower molecular weight (347.15 vs. 356.59 g/mol) due to the cyano group’s lighter mass (26 g/mol vs. chlorine’s 35.5 g/mol) .
Positional Isomers
- Electronic effects differ: meta-chloro exerts a weaker electron-withdrawing effect compared to ortho-chloro due to reduced conjugation with the ketone group .
Iodo Position Variants
- 2-(2-Cyanophenyl)-2'-iodoacetophenone (CAS: 898784-29-7, C₁₅H₁₀INO, 347.15 g/mol): Iodo at the 2'-position alters the molecule’s dipole moment and crystal packing. The ortho-cyano group creates a planar geometry, enhancing π-π stacking interactions absent in the 3'-iodo-chloro analog .
Comparative Data Table
Key Research Findings
Reactivity in Cross-Coupling Reactions: The 3'-iodo group in this compound facilitates Suzuki-Miyaura couplings, but the ortho-chloro substituent may slow reaction rates compared to para-cyano analogs due to steric blocking .
Solubility Trends: Cyano-substituted derivatives exhibit higher solubility in dimethyl sulfoxide (DMSO) than chloro analogs, attributed to the cyano group’s polarity .
Thermal Stability : Ortho-substituted compounds (e.g., 2-chlorophenyl) show lower melting points compared to meta or para isomers, likely due to disrupted crystal lattice stability .
Biological Activity
2-(2-Chlorophenyl)-3'-iodoacetophenone, a compound with the molecular formula C₁₄H₁₀ClIO, is an aromatic ketone that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with iodobenzene in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). The reaction is conducted under reflux conditions to ensure complete conversion of reactants to the desired product. Industrially, continuous flow processes may be employed to enhance efficiency and yield while minimizing waste .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The presence of the chlorophenyl and iodoacetophenone groups is believed to enhance its activity against pathogens .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), showing promising cytotoxic effects. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation, which warrants further exploration in cancer research .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to downstream biological effects. For instance, it could inhibit key enzymes involved in cell proliferation or modulate receptor functions critical for cancer cell survival .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent .
- Cytotoxicity Assessment : In vitro assays conducted on A549 and MCF-7 cell lines revealed that this compound exhibited IC50 values of 25 µg/mL and 30 µg/mL respectively, indicating moderate cytotoxicity compared to standard chemotherapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Significant | Moderate | A549: 25, MCF-7: 30 |
| 2-(2-Chlorophenyl)-4'-iodoacetophenone | Moderate | Low | A549: 40, MCF-7: 35 |
| 3-(3-Bromophenyl)-4'-iodoacetophenone | Low | High | A549: 20, MCF-7: 22 |
This table illustrates the comparative biological activities of related compounds, emphasizing the unique position of this compound due to its effective antimicrobial and anticancer properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
